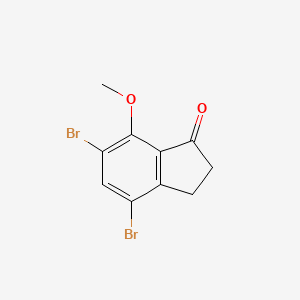
4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one is a brominated indanone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one typically involves the bromination of 2,3-dihydro-7-methoxy-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and bromine concentration. The use of catalysts and solvents can optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indanone derivatives.
Aplicaciones Científicas De Investigación
4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-7-methoxy-1H-inden-1-one
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Comparison: 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one is unique due to the presence of two bromine atoms at the 4 and 6 positions, which significantly influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial purposes.
Propiedades
Número CAS |
125714-97-8 |
|---|---|
Fórmula molecular |
C10H8Br2O2 |
Peso molecular |
319.98 g/mol |
Nombre IUPAC |
4,6-dibromo-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8Br2O2/c1-14-10-7(12)4-6(11)5-2-3-8(13)9(5)10/h4H,2-3H2,1H3 |
Clave InChI |
VZMMGVNXXYAVDG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C2=C1C(=O)CC2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
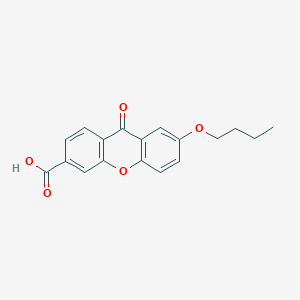

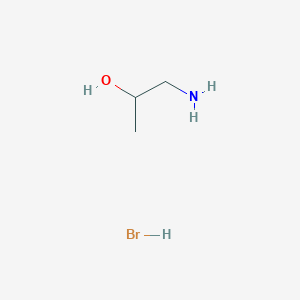


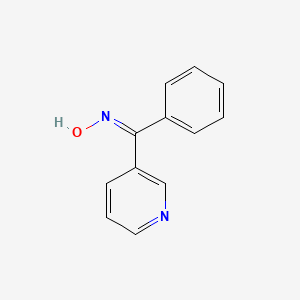
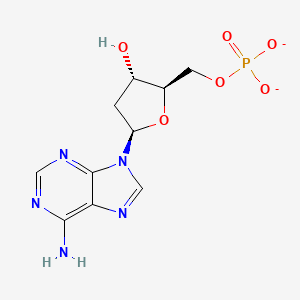
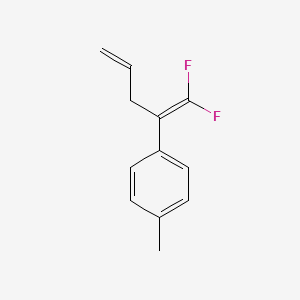

![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)

